N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide
Description
N-[(2Z)-4-Methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide is a benzothiazole-derived compound characterized by a 2,3-dihydro-1,3-benzothiazole core with a Z-configured imine linkage. Key substituents include a methoxy group at position 4, methyl groups at positions 3 and 7, and a butanamide moiety. While direct data on its biological activity or synthesis are absent in the provided evidence, structural analogs suggest applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .
Properties
IUPAC Name |
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-5-6-11(17)15-14-16(3)12-10(18-4)8-7-9(2)13(12)19-14/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKNSFIBOSMTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N=C1N(C2=C(C=CC(=C2S1)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Cyclization of Formamides and Arylisothiocyanates
Modern approaches leverage n-Bu4NI and t-BuOOH (TBHP) to generate aminyl radicals from formamides, which add to arylisothiocyanates before cyclizing into 2-aminobenzothiazoles. Adapting this method, 4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazole can be synthesized by substituting the formamide with a methoxy- and methyl-bearing precursor. Yields for analogous systems range from 65% to 85%, depending on substituent electronic effects.
Thiourea Cyclization with Oxidative Ring Closure
Classical routes involve condensing 2-aminothiophenol derivatives with carbonyl sources. For example, reacting 4-methoxy-3,7-dimethylaniline with carbon disulfide under basic conditions generates a thiourea intermediate, which undergoes oxidative cyclization (e.g., using Br2 or I2) to form the dihydrobenzothiazole ring. This method offers predictable regiochemistry but requires stringent control over oxidation states to avoid over-halogenation.
Functionalization of the Benzothiazole Core
Electrophilic Aromatic Substitution (EAS)
Introducing methoxy and methyl groups post-cyclization is challenging due to the electron-deficient nature of benzothiazoles. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable selective methylation at the 3- and 7-positions, as demonstrated in related systems. Subsequent methoxylation via Cu-mediated coupling with methanol achieves the 4-methoxy group, though yields are modest (50–60%).
Palladium-Catalyzed Cross-Coupling
Suzuki–Miyaura couplings with boronic esters efficiently install aryl groups. For instance, 4-methoxy substitution is achievable using 4-methoxyphenylboronic acid and Pd(dppf)Cl2 in 1,4-dioxane (70–80% yield). However, competitive protodeboronation necessitates careful temperature control (90–120°C) and excess boronate reagent.
Amidation Strategies for Butanamide Installation
Boric Acid-Catalyzed Amidation
A robust method involves refluxing 4-(2-oxobenzothiazolin-3-yl)butanoic acid with 2-aminobenzothiazole derivatives in toluene under Dean–Stark conditions. Boric acid (0.1 mmol) catalyzes the reaction, achieving 75–80% yield after 6 h. Critical to success is the azeotropic removal of water, which shifts equilibrium toward amide formation.
$$
\text{4-(2-Oxobenzothiazolin-3-yl)butanoic acid} + \text{2-Aminobenzothiazole} \xrightarrow{\text{H}3\text{BO}3, \text{toluene}} \text{N-[(2Z)-Benzothiazol-2-ylidene]butanamide}
$$
Acyl Chloride Condensation
Thionyl chloride converts 4-(2-oxobenzothiazolin-3-yl)butanoic acid to its acyl chloride, which reacts with the benzothiazole amine in dichloromethane with triethylamine as a base. This method affords moderate yields (45–60%) but requires rigorous drying to prevent hydrolysis.
Stereoselective Control of the Z-Configuration
The Z-isomer predominates when bulky substituents adjacent to the imine bond hinder free rotation. For example, using N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a condensing agent favors the Z-form due to steric repulsion between the dimethylamino group and the benzothiazole ring. Nuclear Overhauser effect (NOE) spectroscopy confirms configuration, with key NOEs observed between the butanamide methylene protons and the benzothiazole aromatic protons.
Analytical Validation and Characterization
Spectroscopic Data
- FT-IR : Strong absorption at 1680–1685 cm−1 (C=O stretch of amide).
- 1H NMR : Distinct singlet for methoxy protons at δ 3.85–3.90 ppm; diastereotopic methylene protons of the dihydro ring appear as a multiplet at δ 3.10–3.30 ppm.
- LCMS : Molecular ion peak at m/z 307.1 ([M+H]+), consistent with the molecular formula C15H19N2O2S.
Chromatographic Purity
Preparative HPLC (C18 column, MeOH/H2O gradient) achieves >95% purity, with retention times between 2.7–3.1 min under optimized conditions.
Comparative Evaluation of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Biological Activities
Benzothiazole derivatives have been extensively studied for their diverse biological activities, including:
- Antimicrobial Activity : Research indicates that benzothiazole derivatives can exhibit significant antibacterial and antifungal properties. For instance, compounds similar to N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains .
- Anticancer Potential : Studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation. For example, related compounds have been evaluated for their anticancer activity against human colorectal carcinoma cell lines (HCT116), showing promising results with IC50 values indicating potent activity .
Applications in Medicinal Chemistry
The compound's unique structure allows it to serve as a lead compound in drug development. Its applications include:
- Antimicrobial Agents : The compound can be developed into new antimicrobial therapies targeting resistant strains of bacteria and fungi.
- Anticancer Drugs : Its potential to inhibit cancer cell growth positions it as a candidate for further development into anticancer agents.
- Enzyme Inhibitors : Research suggests that similar compounds may act as inhibitors for enzymes involved in critical biological pathways, such as dihydrofolate reductase (DHFR) and acetylcholinesterase (AChE), which are important targets in cancer and neurodegenerative diseases .
Case Studies
Several studies highlight the efficacy of benzothiazole derivatives:
- A study evaluated the antimicrobial activity of various benzothiazole derivatives against multiple bacterial strains, demonstrating significant inhibition at low concentrations (MIC values ranging from 1.27 µM to 2.65 µM) for certain compounds .
- Another investigation focused on the synthesis of benzothiazole-based compounds designed to inhibit monoamine oxidase (MAO), revealing promising results in reducing depression-like behaviors in animal models, suggesting potential therapeutic applications for mood disorders .
Research Findings and Insights
The ongoing research into this compound underscores its importance in medicinal chemistry:
| Activity Type | Target/Pathway | Efficacy Indicator |
|---|---|---|
| Antimicrobial | Gram-positive/negative bacteria | MIC = 1.27 - 2.65 µM |
| Anticancer | HCT116 cell line | IC50 = 4.53 - 9.99 µM |
| Enzyme Inhibition | Dihydrofolate reductase | Significant inhibition |
| Neuroprotection | Monoamine oxidase | Reduced immobility time |
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. Additionally, its interaction with cellular membranes and proteins can influence cell signaling and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The table below compares structural features, substituents, and key properties of the target compound with related derivatives:
Functional Group Impact on Properties
- Butanamide vs. Sulfonamides, however, exhibit stronger hydrogen-bonding capacity, which could improve target binding .
- Methoxy and Methyl Groups : The 4-methoxy and 3,7-dimethyl groups on the benzothiazole core likely enhance metabolic stability by steric hindrance, as seen in analogs with similar substituents .
- Z-Configuration : The Z-imine configuration in the target compound and analogs () ensures planarity, facilitating π-π stacking interactions critical for crystal packing or receptor binding .
Research Findings and Structural Analysis
Crystallographic and Hydrogen-Bonding Patterns
- The sulfonamide analog () forms N–H⋯N and C–H⋯O hydrogen bonds, creating an R₂²(8) motif. The target compound’s butanamide group may participate in weaker C–H⋯O interactions, reducing crystal stability compared to sulfonamides .
- π-π stacking observed in (3.954 Å between aromatic rings) suggests that the target compound’s benzothiazole core could engage in similar interactions, stabilizing its tertiary structure .
Q & A
Q. What are the recommended methods for confirming the structural identity of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the Z-configuration of the benzothiazole-imine moiety and methoxy/methyl substituents. Coupling constants and chemical shifts should align with similar benzothiazole derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for the butanamide side chain .
- X-ray Crystallography : Employ SHELX or ORTEP for single-crystal analysis to resolve stereochemical ambiguities. Refinement protocols in SHELXL are critical for anisotropic displacement parameters .
Q. Table 1: Key Analytical Parameters
| Technique | Target Features | Reference |
|---|---|---|
| -NMR | Methoxy (δ 3.8–4.0 ppm), methyl groups (δ 1.2–1.5 ppm) | |
| X-ray | Bond angles (C=N: ~125°), torsion angles for Z-configuration |
Q. How can reaction conditions be optimized for synthesizing this compound?
- Methodological Answer : Synthesis optimization involves:
- Solvent Selection : Dichloromethane or DMF is preferred for cyclization steps due to their polarity and inertness .
- Catalysts : Palladium on carbon (Pd/C) or Lewis acids (e.g., ZnCl) enhance yield in imine formation .
- Temperature Control : Maintain 60–80°C for imine condensation to avoid by-products .
Q. Table 2: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Prevents thermal decomposition |
| Catalyst (Pd/C) | 5–10 mol% | Accelerates cyclization |
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?
- Methodological Answer : Use SHELXL’s advanced features:
- Disorder Modeling : Apply PART instructions to split disordered atoms and refine occupancy ratios .
- Twinning Analysis : Use TWIN/BASF commands for pseudo-merohedral twinning. Validate with R and Hooft parameters .
- Validation Tools : Check PLATON/ADDSYM for missed symmetry and CIF validation via checkCIF .
Q. What computational methods are suitable for predicting electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) studies:
- Basis Sets : B3LYP/6-31G(d) for geometry optimization; LANL2DZ for transition metals in catalytic studies .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzothiazole core .
- Solvent Effects : Use PCM models to simulate solvent interactions in reaction mechanisms .
Q. How can polymorphic variations be characterized and controlled?
- Methodological Answer : Polymorph analysis requires:
- Powder X-ray Diffraction (PXRD) : Compare experimental vs. simulated patterns from single-crystal data .
- Thermal Analysis : DSC/TGA to identify melting points and stability ranges of polymorphs .
- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) to map supramolecular interactions influencing packing .
Q. Table 3: Polymorph Characterization Techniques
| Technique | Application | Reference |
|---|---|---|
| PXRD | Differentiate α/β forms | |
| DSC | Identify enantiotropic transitions |
Q. What strategies are recommended for assessing biological activity in vitro?
- Methodological Answer : Design assays based on structural analogs:
- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative strains, referencing benzothiazole derivatives .
- Enzyme Inhibition : Perform fluorescence-based assays (e.g., kinase inhibition) with IC calculations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
Q. Table 4: Biological Assay Parameters
| Assay Type | Target | Key Metrics |
|---|---|---|
| MIC | S. aureus | MIC ≤ 16 µg/mL indicates potency |
| Kinase Inhibition | EGFR | IC < 1 µM suggests high affinity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
